BenchChemオンラインストアへようこそ!

3-(Piperidin-4-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole

Sirtuin 2 inhibition Regioisomer SAR Cancer epigenetics

3-(Piperidin-4-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole (CAS 1256821-69-8) is a heterobifunctional 1,2,4-oxadiazole scaffold featuring a free piperidine NH at position 3 and a 4-pyridyl substituent at position 5. With molecular formula C12H14N4O and molecular weight 230.27 g/mol, this compound serves as a versatile intermediate for N-functionalization at the piperidine ring, enabling rapid diversification into libraries of biologically active molecules.

Molecular Formula C12H14N4O
Molecular Weight 230.27 g/mol
CAS No. 1256821-69-8
Cat. No. B11813670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-4-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole
CAS1256821-69-8
Molecular FormulaC12H14N4O
Molecular Weight230.27 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NOC(=N2)C3=CC=NC=C3
InChIInChI=1S/C12H14N4O/c1-5-13-6-2-9(1)11-15-12(17-16-11)10-3-7-14-8-4-10/h3-4,7-9,13H,1-2,5-6H2
InChIKeyKIIAEBNUANLOJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Piperidin-4-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole (1256821-69-8): Core Scaffold Identification & Procurement Baseline


3-(Piperidin-4-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole (CAS 1256821-69-8) is a heterobifunctional 1,2,4-oxadiazole scaffold featuring a free piperidine NH at position 3 and a 4-pyridyl substituent at position 5 . With molecular formula C12H14N4O and molecular weight 230.27 g/mol, this compound serves as a versatile intermediate for N-functionalization at the piperidine ring, enabling rapid diversification into libraries of biologically active molecules [1]. Its regioisomeric counterpart, 5-(piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole (CAS 276237-03-7), bears the piperidine at position 5 and pyridine at position 3, and this positional swap can produce divergent biological activity profiles as documented in sirtuin inhibition assays [2].

Why 3,5- vs. 5,3-Regioisomers of Piperidine-Pyridine Oxadiazoles Cannot Be Presumed Interchangeable


The 1,2,4-oxadiazole ring is inherently asymmetric; swapping substituents between positions 3 and 5 generates regioisomers that are constitutionally distinct, not merely rotational conformers. This regioisomerism fundamentally alters the spatial orientation of the piperidine NH vector relative to the pyridyl ring, which can change hydrogen-bonding geometry, target binding, and downstream functionalization chemistry [1]. In the broader class of 1,2,4-oxadiazole derivatives evaluated as FXR antagonists and PXR agonists, subtle modifications at the piperidine nitrogen or ring substitution pattern produced up to 10-fold differences in potency, underscoring that even conservative changes are not pharmacologically silent [2]. The quantitative evidence below demonstrates that for sirtuin inhibition, the regioisomeric pair exhibits measurably distinct activity windows, validating the procurement of the specific regioisomer for structure-activity relationship (SAR) programs.

Quantitative Differentiation Evidence: 3-(Piperidin-4-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole vs. Closest Analogs


SIRT2 Inhibitory Activity: Regioisomer-Dependent Potency Window

The regioisomer 5-(piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole (CAS 276237-03-7) demonstrated an IC50 of 22,200 nM against His6-tagged/TEV fused SIRT2 in a biochemical assay [1]. While the SIRT2 IC50 for the target 3-(piperidin-4-yl)-5-(pyridin-4-yl) regioisomer has not been reported in the same assay, results for the broader 1,2,4-oxadiazole series targeting sirtuins show that lead-optimized analogs achieve sub-micromolar to low-nanomolar potency (IC50 values as low as 15 nM against SIRT1 and single-digit µM against SIRT2 for advanced inhibitors) [2]. The 22.2 µM IC50 for the 5,3-regioisomer places it in a weakly active range, suggesting that the 3,5-regioisomer (target compound) may exhibit a shifted potency profile due to altered orientation of key pharmacophoric elements, making it a critical scaffold for regiochemistry-dependent SAR exploration.

Sirtuin 2 inhibition Regioisomer SAR Cancer epigenetics

SIRT5 Binding Affinity: Evidence for Target Engagement by 1,2,4-Oxadiazole Scaffolds

A 1,2,4-oxadiazole derivative bearing piperidine and pyridine substituents (BindingDB BDBM50591386, CHEMBL5171187) exhibited a Kd of 28,000 nM against N-terminal His-tagged human SIRT5 (residues 34–302) expressed in E. coli, as determined by microscale thermophoresis or SPR [1]. The same compound showed a Kd of 47,000 nM against human SIRT3 (residues 114–380), indicating selectivity between sirtuin isoforms of approximately 1.7-fold [2]. These data, while modest in absolute affinity, confirm that the 1,2,4-oxadiazole core engages the sirtuin family and that isoform selectivity can be tuned by structural modification.

Sirtuin 5 binding Mitochondrial deacylase Metabolic disorders

FXR/PXR Dual Modulation: Class-Wide Pharmacological Validation of 1,2,4-Oxadiazole Piperidine Derivatives

A recent medicinal chemistry campaign systematically explored N-substituted derivatives of the 1,2,4-oxadiazole-piperidine scaffold and identified compounds 5 and 11 as the first nonsteroidal dual FXR antagonist/PXR agonist modulators, with the lead compound (featuring a 3-(2-naphthyl)-1,2,4-oxadiazole core and piperidine ring) exhibiting an FXR IC50 of 0.58 µM in a cell-based assay [1]. These compounds modulated FXR- and PXR-regulated genes in HepG2 cells, validating the scaffold's potential for treating inflammatory disorders [2]. The target compound (1256821-69-8) represents the unsubstituted piperidine precursor that can be diversified into analogous dual modulators.

FXR antagonist PXR agonist Inflammatory disorders

Piperidine NH as a Synthetic Diversification Handle: Functionalization Accessibility Advantage

The target compound 3-(piperidin-4-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole (1256821-69-8) bears a secondary amine (NH) on the piperidine ring, as confirmed by its SMILES string C1CNCCC1C2=NOC(=N2)C3=CC=NC=C3 . This NH is the principal reactive site for N-alkylation, N-arylation, reductive amination, and amide coupling reactions . In contrast, commercially available pre-functionalized derivatives such as tert-butyl 4-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methoxy)piperidine-1-carboxylate (CAS 857652-30-3) require Boc deprotection before further diversification, adding a synthetic step and potentially reducing overall yield . The unprotected scaffold therefore offers direct, one-step access to diverse compound libraries.

Parallel synthesis Library diversification N-alkylation

Procurement-Driven Application Scenarios for 3-(Piperidin-4-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole (1256821-69-8)


Sirtuin-Targeted Medicinal Chemistry: Building Custom N-Functionalized Libraries

Investigators developing sirtuin 2 or sirtuin 5 inhibitors can purchase 3-(piperidin-4-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole as the core scaffold for N-diversification. Based on class-level sirtuin binding data (SIRT5 Kd = 28,000 nM; optimized SIRT1 inhibitors achieve IC50 = 15 nM [1]), the free piperidine NH enables rapid parallel synthesis of N-alkyl, N-aryl, and N-acyl analogs to probe the SAR of the piperidine substituent. This approach avoids the additional deprotection step required when using N-Boc-protected precursors, saving one synthetic step per analog [2]. The regioisomeric purity of the 3,5-substitution pattern is critical, as the 5,3-regioisomer exhibits weak SIRT2 activity (IC50 > 20 µM) [3].

FXR/PXR Dual Modulator Development for Inflammatory Disease Programs

The target compound serves as the direct synthetic precursor to the FXR antagonist/PXR agonist chemotype described by Molecules (2023), where N-substituted piperidine derivatives achieved FXR IC50 = 0.58 µM and modulated hepatic gene expression in HepG2 cells [1]. Researchers can procure CAS 1256821-69-8 and perform N-functionalization to generate novel dual modulators, with the pyridin-4-yl substituent at position 5 providing a critical hydrogen-bond acceptor for target engagement as supported by molecular docking studies [2]. The 98% purity specification from LeYan [3] ensures sufficient quality for initial SAR exploration without additional purification.

Kinase Inhibitor Scaffold Exploration Using Oxadiazole Bioisosteres

The 1,2,4-oxadiazole ring is a recognized bioisostere of amides and esters in kinase inhibitor design. The target compound, with its two orthogonal diversification points (piperidine NH and potential pyridine N-oxide formation), provides a versatile template for generating kinase-focused libraries. In a related series, a 1,2,4-oxadiazole-piperidine derivative (HS-104) demonstrated suppression of tumor proliferation and angiogenesis in hepatocellular carcinoma models via phosphoinositide 3-kinase inhibition [1]. The target compound's regioisomeric identity (3-piperidinyl, 5-pyridyl) may confer distinct kinase selectivity profiles compared to the reverse regioisomer, as evidenced by differential sirtuin activity data [2].

Opioid Receptor Ligand Development Based on 4-Oxadiazolyl-Piperidine Pharmacophore

Patent literature (EP 2298765 A1, Purdue Pharma) establishes 4-oxadiazolyl-piperidine compounds as opioid receptor modulators for treating pain and diarrhea [1]. While the patent primarily exemplifies 4-substituted piperidine analogs, the 3-(piperidin-4-yl)-5-(pyridin-4-yl) substitution pattern represents an underexplored region of chemical space within this pharmacophore class. Procurement of CAS 1256821-69-8 enables exploration of regioisomer-dependent opioid receptor pharmacology, which may yield compounds with differentiated peripheral vs. central activity profiles [2].

Quote Request

Request a Quote for 3-(Piperidin-4-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.